

PI3K-IN-30: A Technical Guide to PI3K Isoform Specificity

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Compound of Interest

Compound Name: PI3K-IN-30

Cat. No.: B10856957

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This technical guide provides an in-depth analysis of the isoform specificity of **PI3K-IN-30**, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The document summarizes its inhibitory activity against Class I PI3K isoforms, details the experimental methodologies for determining this specificity, and illustrates the relevant signaling pathways and experimental workflows.

Core Data: PI3K-IN-30 Isoform Specificity

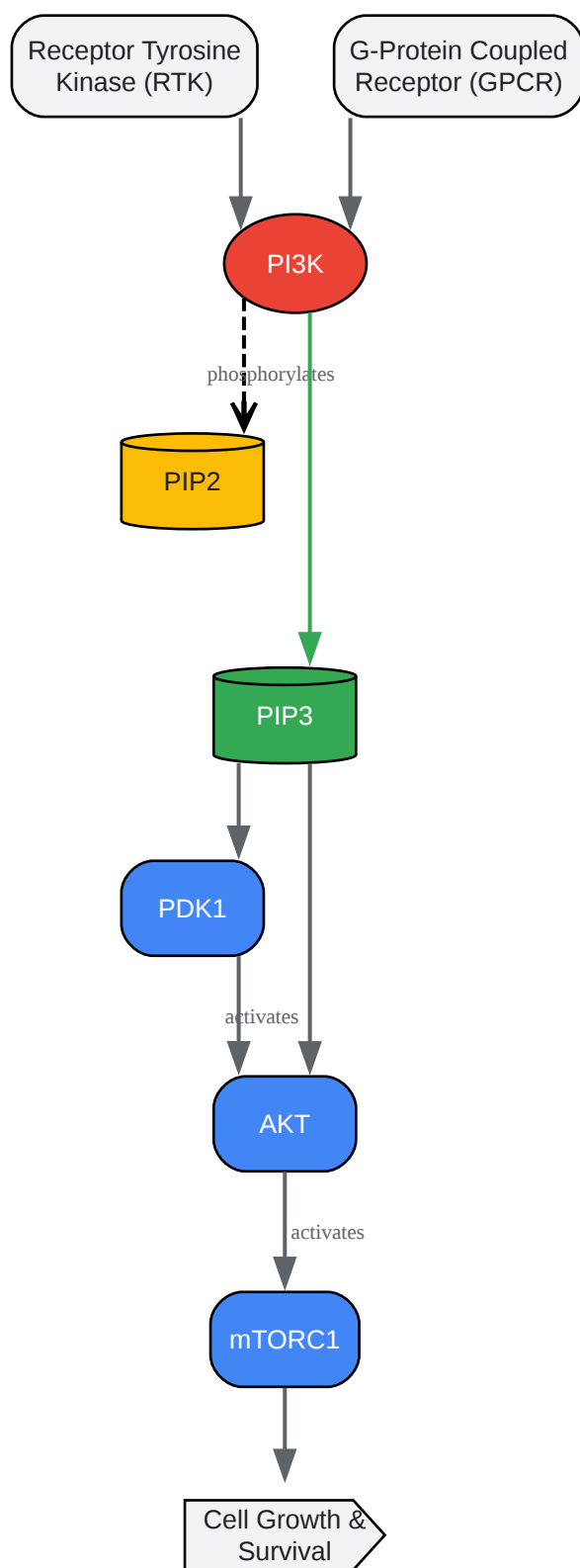
The inhibitory activity of **PI3K-IN-30** against the four Class I PI3K isoforms (α , β , γ , and δ) is a critical aspect of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency towards each isoform.

PI3K Isoform	IC ₅₀ (nM)
PI3K α	5.1[1][2]
PI3K β	136[1][2]
PI3K γ	30.7[1][2]
PI3K δ	8.9[1][2]

This data indicates that **PI3K-IN-30** is most potent against PI3K α and PI3K δ , with significantly lower activity against PI3K β .

Signaling Pathway

The PI3K signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in cancer. The following diagram illustrates the canonical PI3K signaling cascade.



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Canonical PI3K signaling pathway.

Experimental Protocols

The determination of **PI3K-IN-30**'s isoform specificity is typically achieved through in vitro biochemical assays. A common and robust method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ or Adapta™ Universal Kinase Assay. The following is a detailed, representative protocol for determining the IC₅₀ values of a PI3K inhibitor.

Objective: To determine the concentration of **PI3K-IN-30** required to inhibit 50% of the activity of each Class I PI3K isoform.

Materials:

- Recombinant human PI3K isoforms (α , β , γ , δ)
- **PI3K-IN-30** (or other test inhibitor)
- ATP
- PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
- TR-FRET detection reagents (e.g., Europium-labeled anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well assay plates (low-volume, black)
- Plate reader capable of TR-FRET measurements

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **PI3K-IN-30** in 100% DMSO.
 - Perform a serial dilution of the compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be

kept constant and low (e.g., <1%).

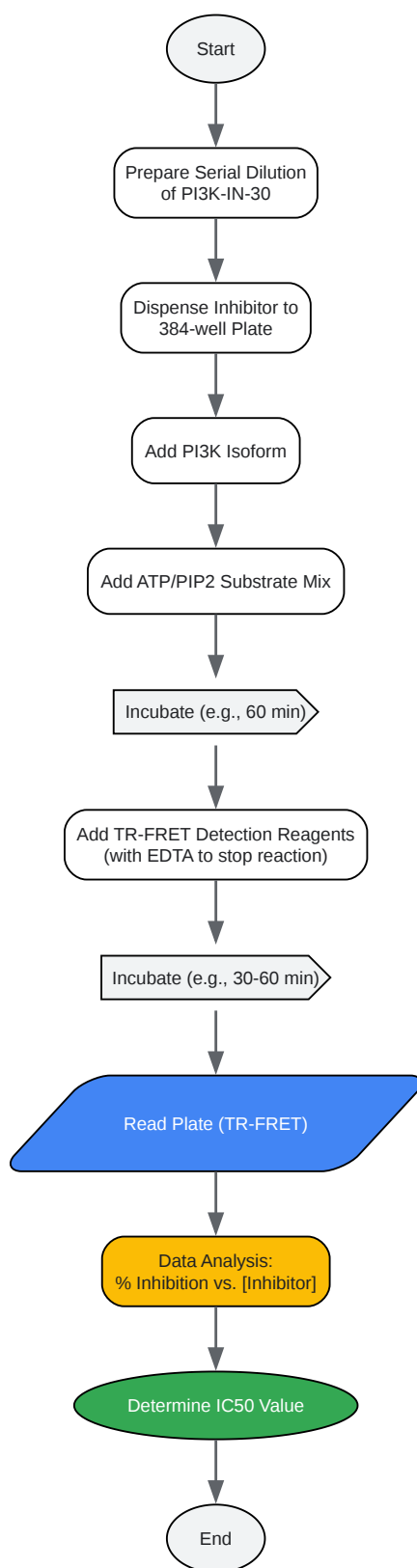
- Assay Reaction:
 - Add a small volume (e.g., 2.5 μ L) of the diluted compound or DMSO (for control wells) to the assay plate.
 - Add the respective PI3K isoform (e.g., 2.5 μ L of a 4x concentrated solution) to each well.
 - Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate (e.g., 5 μ L of a 2x concentrated solution). The final ATP concentration should be at or near the K_m for each isoform to ensure accurate IC₅₀ determination.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
- Detection:
 - Stop the kinase reaction by adding an EDTA-containing detection solution. This solution also contains the TR-FRET pair (e.g., Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer).
 - Incubate the plate at room temperature for a further period (e.g., 30-60 minutes) to allow the detection reagents to equilibrate.
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible plate reader. The reader will excite the Europium donor fluorophore and measure the emission from both the donor and the acceptor fluorophore.
 - The ratio of the acceptor to donor emission is calculated. A high ratio indicates low kinase activity (inhibited), while a low ratio indicates high kinase activity (uninhibited).
- Data Analysis:
 - The raw TR-FRET ratios are converted to percent inhibition relative to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a highly effective inhibitor).

or no enzyme).

- The percent inhibition is then plotted against the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for determining the IC₅₀ of a PI3K inhibitor using a TR-FRET-based biochemical assay.



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Workflow for PI3K inhibitor IC₅₀ determination.

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